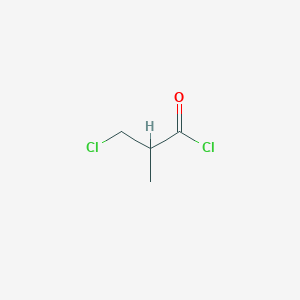

3-Chloro-2-methylpropanoyl chloride

Description

Context and Significance in Synthetic Chemistry

The significance of 3-chloro-2-methylpropanoyl chloride lies in its utility as a precursor for a range of compounds, particularly in the pharmaceutical and agrochemical industries. The acyl chloride functional group readily participates in acylation reactions with nucleophiles such as alcohols, amines, and thiols, forming esters, amides, and thioesters, respectively. Simultaneously, the chlorine atom on the propyl chain can be displaced through nucleophilic substitution, enabling the introduction of diverse functional groups.

A notable application of this compound is in the synthesis of various pharmaceutical agents. For instance, it is a key starting material in the preparation of several drugs targeting the central nervous system, including the antiepileptic drug N-benzyl-3-chloro-2-methylpropionamide, the anti-inflammatory analgesic clidanac, and the spasmolytic agent propaxoline. google.com Furthermore, it serves as a precursor for the respiratory medication oxolamine, an effective cough suppressant, and the antiarrhythmic drug moracizine. google.comnih.gov

The general synthetic approach involves the acylation of a suitable amine or alcohol with this compound, followed by subsequent reactions to construct the final drug molecule. This highlights the compound's role as a fundamental scaffold in medicinal chemistry.

Nomenclature and Stereochemical Considerations in Derivatives of this compound

The systematic IUPAC name for this compound is this compound. nih.govnih.gov It is also known by other names such as β-chloroisobutyryl chloride. nih.gov

The structure of this compound features a chiral center at the second carbon atom of the propanoyl chain. This gives rise to the existence of two enantiomers: (R)-3-chloro-2-methylpropanoyl chloride and (S)-3-chloro-2-methylpropanoyl chloride. nih.gov The presence of this stereocenter has significant implications for the biological activity of the molecules derived from it.

In drug development, the stereochemistry of a molecule is a critical factor, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. nih.govbiomedgrid.comfda.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

A compelling example of this principle is seen in the derivatives of N-benzyl-2-acetamidopropionamide, which are potent anticonvulsants. Research has shown that the anticonvulsant activity of these compounds is highly dependent on their stereochemistry. For instance, in the case of N-benzyl-2-acetamido-3-methoxypropionamide, the (R)-stereoisomer exhibits significantly greater anticonvulsant potency than the (S)-stereoisomer. nih.gov This underscores the importance of controlling the stereochemistry during the synthesis of such bioactive molecules, a process where chiral building blocks like (R)- or (S)-3-chloro-2-methylpropanoyl chloride can play a crucial role.

Structure

3D Structure

Properties

CAS No. |

7623-10-1 |

|---|---|

Molecular Formula |

C4H6Cl2O |

Molecular Weight |

140.99 g/mol |

IUPAC Name |

3-chloro-2-methylpropanoyl chloride |

InChI |

InChI=1S/C4H6Cl2O/c1-3(2-5)4(6)7/h3H,2H2,1H3 |

InChI Key |

REBZXOIBOIJEAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCl)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Chloro 2 Methylpropanoyl Chloride

Advanced Synthetic Techniques in 3-Chloro-2-methylpropanoyl chloride Preparation

To address challenges related to safety, efficiency, and stereocontrol, advanced synthetic techniques have been explored for the preparation of this compound and related compounds.

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of acyl chlorides, including improved safety, better heat and mass transfer, and enhanced process control. nih.gov The synthesis of the closely related 3-chloropropionyl chloride has been successfully demonstrated in a continuous flow system. nih.gov In this process, acrylic acid is reacted with a chlorinating agent in a microreactor, followed by the addition of hydrogen chloride to generate the final product. This method achieves high conversion rates in a matter of minutes under mild conditions, representing a safer and more efficient alternative to traditional batch processing which often requires large excesses of reagents and prolonged reaction times. nih.gov

Similarly, the use of bis(trichloromethyl)carbonate (BTC) as a phosgene (B1210022) substitute for the in-situ formation of acyl chlorides in a continuous flow setup has been reported for the synthesis of pharmaceutical intermediates. researchgate.net This approach minimizes the handling of toxic reagents and allows for rapid and efficient C-C bond formation. researchgate.net The principles demonstrated in these examples are directly applicable to the industrial-scale synthesis of this compound, promising a more sustainable and economical production process.

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of stereoselective syntheses for isomers of this compound, such as (R)-3-chloro-2-methylpropanoyl chloride. nih.gov The key to these syntheses is the preparation of an enantiomerically pure precursor, typically the corresponding chiral carboxylic acid, (R)- or (S)-3-chloro-2-methylpropanoic acid. nih.gov

As detailed in the chemoenzymatic section (2.1.2), lipase-catalyzed kinetic resolution is a powerful tool for obtaining these chiral precursors. nih.gov Microbial processes can also be employed for stereochemical transformations. For example, the microbial stereo-inversion of (R)-3-chloro-1,2-propanediol has been demonstrated, showcasing a biological route to obtain specific stereoisomers of chlorinated propanols which can serve as starting materials. biointerfaceresearch.com Once the enantiopure 3-chloro-2-methylpropanoic acid is obtained, its conversion to the corresponding acyl chloride proceeds via the standard acyl chlorination methods described previously, without affecting the stereocenter. This combination of biocatalysis and chemical synthesis provides a robust pathway to specific, high-value isomers of this compound.

Industrial Scale Preparation and Purification of this compound

Common chlorinating agents used in the synthesis of acyl chlorides include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). google.comchemguide.co.uk The choice of reagent can influence the reaction conditions and the byproducts formed. For instance, when thionyl chloride is used, the byproducts are sulfur dioxide and hydrogen chloride, which are gases and can be easily removed. chemguide.co.uklibretexts.org The reaction with phosphorus(V) chloride produces phosphorus oxychloride (POCl₃), which is a liquid and requires separation from the acyl chloride by fractional distillation. chemguide.co.uk

A patented method for producing high-purity (2-methyl) 3-chloropropionyl chloride highlights a process where (2-methyl) 3-chloropropionic acid undergoes an acylchlorination reaction, followed by decompression rectification to achieve a purity of over 99%. google.com This method is noted for its high yield and suitability for industrial-scale manufacturing. google.com

Process Optimization for this compound Production

Optimizing the industrial production of this compound focuses on maximizing yield and purity while maintaining cost-effectiveness and operational efficiency. Key parameters for optimization include the choice of chlorinating agent, reaction temperature, reaction time, and the molar ratio of reactants.

Choice of Chlorinating Agent:

The selection of the chlorinating agent is a critical factor. Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the purification process. chemguide.co.uklibretexts.org Other reagents like phosphorus pentachloride and phosphorus trichloride are also effective but result in liquid byproducts that necessitate separation via fractional distillation. chemguide.co.uk A patent describes the use of various chloride reagents, including thionyl chloride, phosphorus pentachloride, phosphorus oxychloride, benzoyl chloride, and acetyl chloride, in the synthesis of (2-methyl) 3-chloropropionyl chloride. google.com

Reaction Conditions:

The reaction temperature and duration are crucial for driving the reaction to completion and minimizing the formation of impurities. A described process involves heating the reaction mixture to 70°C and allowing the reaction to proceed for 6 hours. google.com The molar ratio of the chlorinating agent to the carboxylic acid is also a key variable, with a reported ratio of 1.2:1 being utilized. google.com

Catalysis:

While some methods proceed without a catalyst, the use of catalysts can enhance reaction rates. However, homogeneous catalysts can introduce challenges in separation and aftertreatment, potentially leading to lower catalyst utilization and increased costs. google.com Some processes have been developed to avoid catalysts, thereby simplifying the recovery process. google.com

Impurity Profile and Control:

A significant challenge in the production of this compound is the potential formation of byproducts, such as acrylate (B77674) chlorides. google.com These impurities can be difficult to separate from the main product using conventional methods. google.com Therefore, process optimization aims to select conditions that favor the formation of the desired product with high selectivity. google.com

Advanced Purification Techniques for this compound

The purification of this compound is a critical step to achieve the high purity required for its applications, particularly in polymerization reactions where impurities can terminate the polymer chain. researchgate.net Due to the compound's reactivity, especially its susceptibility to hydrolysis, specialized purification techniques are necessary. researchgate.netlookchem.com

Vacuum Distillation:

The most common and effective method for purifying this compound on an industrial scale is vacuum distillation (also known as decompression rectification). google.com This technique allows for distillation at a lower temperature, which is crucial to prevent thermal degradation of the heat-sensitive acyl chloride. researchgate.net A patent for the synthesis of (2-methyl) 3-chloropropionyl chloride specifies the use of vacuum rectification to achieve a product purity greater than 99%. google.com

Fractional Distillation:

In cases where the crude product contains impurities with boiling points close to that of this compound, efficient fractional distillation is employed to separate these components. chemguide.co.uklookchem.com This is particularly important when byproducts like phosphorus oxychloride are present from the synthesis step. chemguide.co.uk

Handling and Environmental Considerations:

All purification operations involving acyl chlorides must be conducted in a well-ventilated fume hood due to their irritating and corrosive nature. lookchem.com Anhydrous conditions are paramount to prevent hydrolysis, which would lead to the formation of the corresponding carboxylic acid and hydrogen chloride as impurities. researchgate.netlookchem.com This involves using dry solvents and ensuring all glassware is free of moisture. researchgate.net

Alternative and Specialized Purification Methods:

For particularly challenging separations or on a smaller scale, other techniques might be considered, although their industrial applicability for this specific compound is less documented. These can include:

Crystallization: If the compound is a solid at a certain temperature, crystallization from a suitable anhydrous solvent system (e.g., toluene-petroleum ether) can be an effective purification method. lookchem.com

Chromatography: While less common for bulk industrial purification of reactive compounds like acyl chlorides, column chromatography with anhydrous solvents and mild eluents can be used for high-purity applications. researchgate.net

Washing with Mild Base: For less hydrolytically sensitive acyl chlorides, washing with a dilute sodium bicarbonate solution can remove acidic impurities. However, this method is hazardous with highly reactive acyl chlorides like this compound. lookchem.com

Adsorbent Treatment: A patented method for purifying acyl chlorides involves treatment with activated carbon to improve properties like color. google.com Another approach involves treating the crude product with a hydrohalide of a carboxylic acid amide to remove impurities. google.com

Below is a table summarizing the physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₆Cl₂O nih.gov |

| Molecular Weight | 140.99 g/mol nih.gov |

| CAS Number | 7623-10-1 nih.gov |

| Boiling Point | 153 °C (experimental) |

| Melting Point | -46.2 °C (experimental) |

| Density | 1.22 g/cm³ (experimental) |

| Vapor Pressure | 4.66 mm Hg (experimental) |

| Water Solubility | 7.32e-2 g/L (experimental) |

| LogKow: Octanol-Water | 1.27 (experimental) |

Reactivity and Reaction Mechanisms of 3 Chloro 2 Methylpropanoyl Chloride

General Reactivity Profile as an Acyl Chloride

3-Chloro-2-methylpropanoyl chloride exhibits the characteristic high reactivity of an acyl chloride. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the oxygen atom. libretexts.orglibretexts.org This strong polarization makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles. libretexts.orglibretexts.org

Acyl chlorides, in general, are the most reactive of the carboxylic acid derivatives. libretexts.org Their reactivity stems from the excellent leaving group ability of the chloride ion. libretexts.org The resonance stabilization that might occur between the chlorine's lone pairs and the carbonyl group is ineffective due to the poor overlap between the chlorine 3p and carbon 2p orbitals. libretexts.org This lack of significant resonance stabilization further contributes to the high reactivity of the acyl chloride.

Nucleophilic Acyl Substitution Reactions of this compound

The predominant reaction pathway for this compound is nucleophilic acyl substitution. libretexts.orgpearson.com This two-step mechanism involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org Subsequently, the intermediate collapses, and the chloride ion is eliminated as a leaving group, regenerating the carbonyl double bond and yielding the substituted product. libretexts.orglibretexts.org

Formation of Esters from this compound

This compound readily reacts with alcohols in a process known as alcoholysis to form esters. libretexts.orgvaia.com The reaction proceeds via the nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile. libretexts.orgvaia.com A base, such as pyridine, is often added to neutralize the hydrogen chloride (HCl) byproduct that is formed. vaia.com

A general representation of this reaction is the conversion of an acid chloride to an ester through alcoholysis via nucleophilic acyl substitution. vaia.com For instance, the reaction with methanol (B129727) would yield methyl 3-chloro-2-methylpropanoate.

Table 1: Examples of Ester Formation from this compound

| Alcohol | Product |

| Methanol | Methyl 3-chloro-2-methylpropanoate |

| Ethanol | Ethyl 3-chloro-2-methylpropanoate |

| 2-Propanol | Isopropyl 3-chloro-2-methylpropanoate |

Formation of Amides from this compound

Similarly, this compound undergoes aminolysis, reacting with ammonia (B1221849) or primary and secondary amines to produce amides. libretexts.orgpearson.com The amine serves as the nucleophile, attacking the carbonyl carbon. pearson.com Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the HCl generated during the reaction. pearson.com Alternatively, a non-nucleophilic base like sodium hydroxide (B78521) can be employed for this purpose. pearson.com

For example, the reaction of this compound with methylamine (B109427) in the presence of a base would result in the formation of N-methyl-3-chloro-2-methylpropanamide. pearson.com

Table 2: Examples of Amide Formation from this compound

| Amine | Product |

| Ammonia | 3-Chloro-2-methylpropanamide |

| Methylamine | N-methyl-3-chloro-2-methylpropanamide |

| Diethylamine | N,N-diethyl-3-chloro-2-methylpropanamide |

Reactions of this compound with Other Nucleophiles

Beyond alcohols and amines, this compound can react with a variety of other nucleophiles. For instance, reaction with a carboxylate salt, such as sodium acetate, would lead to the formation of a mixed anhydride. youtube.com Hydrolysis, the reaction with water, would yield the corresponding carboxylic acid, 3-chloro-2-methylpropanoic acid. libretexts.org Reaction with hydride sources can lead to reduction, forming an aldehyde or a primary alcohol. libretexts.org Furthermore, organometallic reagents like Grignard reagents can react to form ketones or tertiary alcohols. libretexts.orglibretexts.org

Halogenation and Related Transformations Involving this compound

While the primary reactivity of this compound is centered on the acyl chloride group, the presence of a chlorine atom on the alkyl chain introduces the possibility of other transformations. However, information specifically on the halogenation of this compound is limited. In general, free radical halogenation of alkanes with chlorine gas and UV light can lead to the substitution of hydrogen atoms with chlorine. youtube.com It is conceivable that under such conditions, further chlorination of the alkyl chain of this compound could occur.

Mechanistic Investigations of this compound Reactions

The mechanism of nucleophilic acyl substitution is well-established and applies to the reactions of this compound. libretexts.orglibretexts.org The reaction proceeds through a tetrahedral intermediate, and the rate is typically dependent on the concentration of both the acyl chloride and the nucleophile. libretexts.org The first step, the nucleophilic attack, is generally the rate-determining step. libretexts.org

The presence of the chlorine atom on the alkyl chain can also influence reactivity. For example, in enzymatic reactions, the chloride on a similar molecule, 3-chloro-cis,cis-muconate, is eliminated during cycloisomerization catalyzed by chloromuconate cycloisomerases. nih.gov This suggests that under specific conditions, the alkyl chloride functionality can participate in elimination reactions. However, for typical laboratory nucleophilic acyl substitution reactions, the focus remains on the highly reactive acyl chloride group.

Experimental Mechanistic Studies of this compound Transformations

Experimental investigations into the reaction mechanisms of this compound are essential for understanding its reactivity and optimizing its use in chemical synthesis. While specific kinetic and mechanistic studies exclusively focused on this compound are not extensively detailed in publicly available literature, the reactivity of acyl chlorides, in general, is well-documented. These compounds are known to be highly reactive towards nucleophiles, undergoing nucleophilic acyl substitution.

The general mechanism for the reaction of an acyl chloride with a nucleophile (Nu-H) proceeds via a nucleophilic addition-elimination mechanism . This two-step process begins with the nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The high electronegativity of both the oxygen and chlorine atoms polarizes the carbonyl group, rendering the carbon atom susceptible to nucleophilic attack. The subsequent step involves the elimination of the chloride ion, a good leaving group, and the deprotonation of the nucleophile to yield the final substituted product and hydrogen chloride.

For instance, the reaction with amines follows this pathway. The amine nitrogen, with its lone pair of electrons, acts as the nucleophile. The initial addition forms a zwitterionic tetrahedral intermediate. The carbonyl double bond is then reformed, expelling the chloride ion. A second molecule of the amine or another base in the reaction mixture then deprotonates the nitrogen to give the stable amide product.

While detailed kinetic data for this compound are scarce, studies on similar compounds, such as carbamoyl (B1232498) chlorides, utilize kinetic analyses of solvolysis reactions to differentiate between unimolecular (SN1-like) and bimolecular (addition-elimination) pathways. The entropy of activation can be a useful parameter in these studies, with bimolecular pathways typically exhibiting significantly negative values due to the association of two species in the rate-determining step.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles, based on the general reactivity of acyl chlorides.

| Nucleophile (Nu-H) | Product |

| Water (H₂O) | 3-Chloro-2-methylpropanoic acid |

| Alcohol (R'OH) | Ester (3-Chloro-2-methylpropanoate) |

| Ammonia (NH₃) | 3-Chloro-2-methylpropanamide |

| Primary Amine (R'NH₂) | N-substituted 3-Chloro-2-methylpropanamide |

| Secondary Amine (R'₂NH) | N,N-disubstituted 3-Chloro-2-methylpropanamide |

Computational and Theoretical Mechanistic Studies of this compound Reactions

Computational and theoretical studies provide invaluable insights into the reaction mechanisms of this compound at a molecular level, complementing experimental findings. While specific computational studies on this exact molecule are not widely reported, theoretical investigations into the reactivity of acyl chlorides offer a solid framework for understanding its behavior.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. These methods can be used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. This information allows for the determination of activation barriers and reaction energies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

For the nucleophilic acyl substitution reaction of this compound, computational studies would typically model the potential energy surface of the reaction. This would involve locating the transition state for the nucleophilic addition step and the subsequent elimination of the chloride ion. The calculated energy of the transition state relative to the reactants would provide the activation energy for the reaction.

Theoretical studies on related systems, such as the hydrolysis of other chlorinated compounds, have employed hybrid quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations. These studies can model the reaction in the presence of solvent molecules, providing a more realistic picture of the reaction mechanism, including the role of the solvent in stabilizing intermediates and transition states. For example, studies on the hydrolysis of chlorine oxides have shown that the air-water interface can significantly lower the free-energy barrier for the reaction.

The following table presents computed properties for this compound, which are foundational for any theoretical mechanistic study. These parameters are often used as input for more complex computational models.

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₂O | PubChem nih.gov |

| Molecular Weight | 140.99 g/mol | PubChem nih.gov |

| InChIKey | REBZXOIBOIJEAU-UHFFFAOYSA-N | PubChem nih.gov |

| Canonical SMILES | CC(CCl)C(=O)Cl | PubChem nih.gov |

Further computational investigations could explore the influence of the chloro and methyl substituents on the reactivity of the acyl chloride group. For example, the electron-withdrawing nature of the chlorine atom on the adjacent carbon could potentially influence the electrophilicity of the carbonyl carbon. Theoretical calculations could quantify this effect and predict how it alters the reaction rates compared to unsubstituted propanoyl chloride.

Applications of 3 Chloro 2 Methylpropanoyl Chloride As a Building Block in Organic Synthesis

Precursor in Fine Chemical Synthesis

As a key building block, 3-chloro-2-methylpropanoyl chloride serves as a starting material in multi-step syntheses across various sectors of the chemical industry. google.com

The compound is a crucial component in the synthesis of several pharmaceutical agents and their intermediates. google.com For instance, it is employed in the production of the anti-epileptic drug N-benzyl-3-chloropropionamide, the anti-inflammatory analgesic Clidanac, and the spasmolytic agent Propaxoline. google.com It also plays a role in the synthesis of the cough medicine Oxolamine and the antiarrhythmic drug Moricizine. google.com

One of the notable applications of this chemical is in the synthesis of intermediates for Gemcitabine, a chemotherapy medication. patsnap.comnih.gov Gemcitabine is an antimetabolite drug used in the treatment of various cancers, including non-small cell lung cancer. nih.gov The synthesis of Gemcitabine intermediates often involves complex multi-step processes where this compound or its derivatives can be used to introduce specific structural motifs. patsnap.comgoogle.compatsnap.com

Furthermore, it is implicated in the synthesis of Tebipenem pivoxil, an oral carbapenem (B1253116) antibiotic. researchgate.netresearchgate.netgoogle.compatsnap.com The synthesis of Tebipenem pivoxil and its intermediates involves several reaction steps, and the use of precursors derived from this compound can be a key strategy. researchgate.netpatsnap.com

Table 1: Pharmaceuticals and Intermediates Synthesized Using this compound

| Compound Name | Therapeutic Class | Role of this compound |

| N-benzyl-3-chloropropionamide | Anti-epileptic | Precursor google.com |

| Clidanac | Anti-inflammatory Analgesic | Precursor google.com |

| Propaxoline | Spasmolytic | Precursor google.com |

| Oxolamine | Cough Medicine | Precursor google.com |

| Moricizine | Antiarrhythmic | Precursor google.com |

| Gemcitabine Intermediate | Antineoplastic | Building block in multi-step synthesis patsnap.comnih.gov |

| Tebipenem pivoxil Intermediate | Antibiotic | Starting material for side-chain synthesis researchgate.netpatsnap.com |

In the agrochemical sector, this compound is a recognized intermediate. google.com It is utilized in the production of various pesticides, contributing to the synthesis of their active ingredients. who.intnih.gov

The reactivity of this compound lends itself to applications in polymer chemistry. It can be used in the synthesis of advanced polyester (B1180765) compounds and as an initiator in certain polymerization reactions. echemi.com The presence of the acyl chloride group allows for esterification reactions to form polyester backbones, while the alkyl chloride can serve as an initiation site for controlled polymerization processes. sigmaaldrich.commerckmillipore.com For example, it can be used in the ring-opening polymerization of oxirane derivatives. sigmaaldrich.com

Synthesis of Chiral Compounds and Derivatives via this compound

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chiral derivatives of this compound, such as (R)-3-chloro-2-methylpropionyl chloride, are valuable building blocks for creating stereospecific molecules. nih.govchiroblock.com These chiral synthons enable the construction of complex molecules with specific three-dimensional arrangements, which is often a critical factor for their biological activity. chiroblock.com For instance, chiral intermediates are essential in the synthesis of L-Carnitine and certain beta-blockers, where the biological efficacy resides in a single enantiomer. researchgate.net

Role in Complex Molecule Total Synthesis

The total synthesis of complex natural products and designed molecules often requires robust and versatile building blocks. This compound and its derivatives can play a significant role in these intricate synthetic sequences. patsnap.com Their ability to introduce a specific three-carbon motif with reactive handles at both ends makes them useful fragments in the strategic assembly of larger, more complex molecular architectures. patsnap.com

Analytical Methodologies Applied in Research on 3 Chloro 2 Methylpropanoyl Chloride

Spectroscopic Analysis of Reaction Products and Intermediates

Spectroscopic methods are fundamental tools for the structural elucidation of 3-Chloro-2-methylpropanoyl chloride and its related compounds. They provide detailed information about the molecular structure, which is crucial for confirming the identity of the target compound and for identifying any impurities that may be present in the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of this compound. Both ¹H NMR and ¹³C NMR provide unambiguous information about the carbon-hydrogen framework of the molecule, confirming its successful synthesis and structural integrity.

In a typical ¹H NMR spectrum of this compound, one would expect to observe three distinct signals corresponding to the three different proton environments in the molecule. The integration of these signals would yield a proton ratio of 3:1:2. The splitting patterns, governed by the n+1 rule, provide further confirmation of the structure. docbrown.info

Similarly, the ¹³C NMR spectrum would display four unique signals, one for each carbon atom in the molecule, including the carbonyl carbon of the acyl chloride group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern | Integrating Protons |

| ¹H | -CH₃ | ~1.2-1.4 | Doublet | 3H |

| ¹H | -CH- | ~3.0-3.3 | Multiplet | 1H |

| ¹H | -CH₂Cl | ~3.7-3.9 | Doublet | 2H |

| ¹³C | -CH₃ | ~15-20 | - | - |

| ¹³C | -CH- | ~45-50 | - | - |

| ¹³C | -CH₂Cl | ~50-55 | - | - |

| ¹³C | -C(O)Cl | ~170-175 | - | - |

Mass Spectrometry (MS) Techniques in Reaction Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS is crucial for confirming the product's identity by verifying its molecular mass of 140.99 g/mol . nih.gov

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic cluster of peaks for the molecular ion ([M]⁺) and any chlorine-containing fragments, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks appearing in a predictable ratio, confirming the presence of two chlorine atoms in the molecule.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this compound would involve the loss of a chlorine radical (Cl•) or cleavage of the acyl chloride group (-COCl).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Corresponding Fragment | Significance |

| 140/142/144 | [C₄H₆Cl₂O]⁺ | Molecular Ion Peak Cluster |

| 105/107 | [C₄H₆ClO]⁺ | Loss of a Chlorine radical |

| 77/79 | [C₃H₆Cl]⁺ | Loss of the Carbonyl group |

| 63/65 | [COCl]⁺ | Acylium ion |

| 41 | [C₃H₅]⁺ | Propyl fragment after loss of both Cl atoms |

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for monitoring the progress of a reaction and assessing the final purity of the product.

High-Performance Liquid Chromatography (HPLC) in Process Control

High-Performance Liquid Chromatography (HPLC) is a cornerstone of process control in chemical synthesis. However, the direct analysis of highly reactive compounds like acyl chlorides by HPLC is challenging. google.comresearchgate.net The acyl chloride group readily reacts with many common HPLC solvents (like water or methanol) and components of the HPLC system. researchgate.net

To overcome this, a common and effective strategy is derivatization. nih.govresearchgate.net This involves converting the reactive this compound into a more stable, easily detectable derivative before analysis. For instance, it can be reacted with an alcohol (e.g., anhydrous methanol) to form its corresponding methyl ester or with a reagent like 2-nitrophenylhydrazine (B1229437) to produce a derivative with strong UV absorbance. nih.govresearchgate.net

Once derivatized, the resulting stable compound can be readily analyzed using a standard reversed-phase HPLC method with a UV-Vis or Diode-Array Detector (DAD). google.com This allows for the accurate quantification of the original this compound and the separation from impurities, such as unreacted 2-methyl-3-chloropropionic acid. The hydrolysis of the acyl chloride to its corresponding carboxylic acid can be distinguished from the acid present as an impurity in the original sample by this method. google.com

Table 3: Exemplary HPLC Method Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | 2-Nitrophenylhydrazine or Anhydrous Methanol (B129727) nih.govresearchgate.net |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water google.com |

| Flow Rate | 1.0 mL/min |

| Detector | UV/DAD (e.g., at 395 nm for 2-nitrophenylhydrazine derivative) nih.gov |

| Temperature | Ambient or controlled (e.g., 25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.